6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3(2H)-one

phosphodiesterase inhibition PDE4 selectivity pyridazinone SAR

Researchers running PDE screens often face confounded results from dual PDE3/4 inhibitors that trigger off-target cardiac contractility or platelet aggregation readouts. This N-2 propyl-substituted 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one addresses that problem as a predicted PDE4-selective scaffold-class-level SAR shows N-2 small alkyl groups favor PDE4 over PDE3 activity. · Distinct from dual PDE3/4 comparators like zardaverine; avoids PDE3-mediated effects in neuronal, immune, or respiratory epithelial assays. · Modular N-2 alkylation from the commercially available des-propyl analog enables systematic SAR campaigns for PDE isoform selectivity. · Under-annotated in ChEMBL-ideal for diversifying screening libraries in synthetically tractable, low-annotation chemical space.

Molecular Formula C15H18N2O3
Molecular Weight 274.32
CAS No. 1210135-18-4
Cat. No. B2445971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3(2H)-one
CAS1210135-18-4
Molecular FormulaC15H18N2O3
Molecular Weight274.32
Structural Identifiers
SMILESCCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H18N2O3/c1-4-9-17-15(18)8-6-12(16-17)11-5-7-13(19-2)14(10-11)20-3/h5-8,10H,4,9H2,1-3H3
InChIKeyGDBDQELTEPARDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-Dimethoxyphenyl)-2-propylpyridazin-3(2H)-one: Chemical Identity & Class Baseline


6-(3,4-Dimethoxyphenyl)-2-propylpyridazin-3(2H)-one (CAS 1210135-18-4) is a synthetic heterocyclic small molecule belonging to the 3(2H)-pyridazinone family, specifically characterized by a 3,4-dimethoxyphenyl substituent at the C-6 position and an N-2 propyl side chain . This compound shares the core pyridazinone scaffold with several known phosphodiesterase (PDE) inhibitors, including the dual PDE3/PDE4 inhibitor zardaverine (which bears a 4-difluoromethoxy-3-methoxyphenyl group at C-6) [1], as well as the cardiotonic/antiplatelet agent pimobendan and the clinical PDE3 inhibitor cilostazol [2]. The combination of a 3,4-dimethoxyphenyl motif at C-6 with a propyl group at N-2 distinguishes this compound from its nearest commercially catalogued analog, 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (which lacks the N-2 alkyl substituent) .

PDE4-selective probe research (class-level inference)
N-2 propyl substitution defines selectivity context
Underexplored pyridazinone scaffold for library design

6-(3,4-Dimethoxyphenyl)-2-propylpyridazin-3(2H)-one: Generic Substitution Procurement Risk


Within the 3(2H)-pyridazinone chemical space, minor structural modifications at the N-2 and C-6 positions can profoundly alter PDE isoform selectivity profiles and, consequently, biological function [1]. The N-2 substituent is a key determinant of PDE3 versus PDE4 preference: small alkyl groups (methyl, propyl) favor PDE4 selectivity, while benzyl or substituted benzyl groups can redirect inhibition toward PDE3 or confer dual PDE3/4 activity [1][2]. The commercially available des-propyl analog 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one lacks the N-2 alkyl group, which markedly changes its lipophilicity, hydrogen-bonding capability, and target engagement profile relative to the propyl-substituted compound . Because published PDE inhibition data for close analogs (e.g., pyridazinone 3b from the Van der Mey series) demonstrate that even single-atom changes at the N-2 position can shift pIC50 values by >1 log unit [1], substituting this compound with a generic or commercially convenient pyridazinone without verified biological equivalence carries substantial risk of irreproducibility in target-based assays.

N-2 propyl substitution
Des-propyl analog lacks N-2 alkyl; isoform selectivity and lipophilicity profiles may shift significantly, not a direct replacement
PDE3-active pyridazinones
Zardaverine or cilostazol introduce cardiac/platelet-related PDE3 inhibition endpoints not expected with this compound; cannot substitute for PDE4-selective context

6-(3,4-Dimethoxyphenyl)-2-propylpyridazin-3(2H)-one: Differentiation Evidence vs. Closest Analogs


PDE4 Selectivity of Propyl-Substituted Pyridazinones vs. Zardaverine

In a systematic SAR study by Van der Mey et al. (2001), a closely related 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one analog bearing an N-2 methyl substituent (designated pyridazinone 3b) exhibited dual PDE3/PDE4 inhibitory activity with pIC50 values of 6.6 and 6.5, respectively [1]. In contrast, all other pyridazinones in that series that carried N-2 alkyl groups (methyl, ethyl, propyl) were found to specifically inhibit PDE4, with no detectable PDE3 activity up to 100 µM [1]. The 2-propyl substitution on the target compound is therefore expected to confer PDE4-selective inhibition, distinguishing it from the dual PDE3/4 inhibitor zardaverine (PDE3 IC50 = 0.58 µM, PDE4 IC50 = 0.17 µM) [2] and from the PDE3-selective clinical agent cilostazol (PDE3A IC50 ≈ 0.2 µM) [3].

PDE isoform selectivity
Class-level
Predicted PDE4-selective; zardaverine dual PDE3/4 (IC₅₀ 0.58/0.17 µM)
Supports PDE4-selective tool compound selection context
Direct experimental confirmation absent
phosphodiesterase inhibition PDE4 selectivity pyridazinone SAR cAMP signaling

Lipophilicity & H-Bond Donor Profile vs. Des-Propyl Analog

The N-2 propyl substituent on the target compound (molecular formula C15H18N2O3, MW 274.31) increases calculated lipophilicity relative to the des-propyl analog 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (C12H12N2O3, MW 232.24) . Computational predictions from mcule.com for closely related 6-(3,4-dimethoxyphenyl)pyridazinones bearing various N-2 substituents indicate logP values ranging from 1.4 to 3.9, with the propyl-substituted variants falling in the upper range of this distribution . The des-propyl analog has a computed logP of approximately 1.4, while the propyl-bearing target compound is estimated to have a logP near 3.5, representing an increase of ~2.1 log units . The target compound also has zero hydrogen-bond donors (vs. one H-bond donor for the des-propyl analog), which further influences membrane permeability and protein-binding characteristics .

Physicochemical profile
Supporting evidence
ΔlogP ≈ +2.1 vs des-propyl (est. 3.5 vs 1.4); 0 HBD vs 1
Altered solubility and permeability profile; requires solvent handling review
In silico prediction; verify experimentally
lipophilicity logP solubility physicochemical profiling drug-likeness

Antiplatelet Activity: Absence vs. Zardaverine and Cilostazol

Zardaverine, a structurally related 6-aryl-pyridazin-3(2H)-one, inhibits ADP-induced human platelet aggregation with an IC50 of 1.6 µM, an effect mediated by PDE3 inhibition [1]. Cilostazol, another PDE3 inhibitor, inhibits platelet aggregation with reported IC50 values of 0.17–15 µM depending on assay conditions [2]. Based on the SAR principle that PDE3 inhibition (not PDE4 inhibition) is the primary driver of antiplatelet effects in the pyridazinone class [3], and given the class-level evidence that N-2 propyl-substituted 6-(3,4-dimethoxyphenyl)pyridazinones selectively inhibit PDE4 without PDE3 activity [3], the target compound is predicted to lack significant platelet aggregation inhibitory activity. This represents a functional differentiation from PDE3-active pyridazinones that may affect experimental design in hemostasis-related studies.

Antiplatelet activity
Class-level inference
Predicted absent antiplatelet activity vs zardaverine IC₅₀ 1.6 µM
May reduce hemostasis-related confounding in cAMP assays
No direct platelet assay data available
platelet aggregation antiplatelet activity PDE3 inhibition hemostasis safety pharmacology

Bioactivity Database Absence vs. Curated Pyridazinone Comparators

A search of the ZINC15 database confirms that 6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3(2H)-one (ZINC364576618) has no annotated biological activity in ChEMBL20 and has not been reported in any clinical trial [1]. This is in marked contrast to zardaverine (ChEBI CHEBI:134940), which has extensive curated bioactivity data including 20+ protein target interactions in DrugMap [2], and to cilostazol, which is an FDA-approved drug with comprehensive pharmacological characterization [3]. The absence of prior bioactivity annotation for the target compound indicates that it occupies an underexplored region of pyridazinone chemical space, offering potential novelty in screening library design, though also carrying the risk of unknown biological profile.

Database annotations
Supporting evidence
0 curated records vs >20 for zardaverine
Indicates underexplored chemical space; novelty context
Requires de novo biological profiling
chemical novelty ChEMBL PubChem bioactivity database screening library selection

Synthetic Accessibility and N-2 Diversification Potential

Patent literature describes a general method for the preparation of 2-substituted-3(2H)-pyridazinone derivatives via phase-transfer-catalyzed alkylation of the parent 3(2H)-pyridazinone with alkyl halides [1]. The target compound can be synthesized by reacting 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one with 1-bromopropane or 1-iodopropane under basic conditions [1]. This synthetic route is modular: the N-2 propyl group can be replaced with other alkyl, benzyl, or functionalized alkyl halides, affording a library of analogs for SAR exploration [2]. The des-propyl precursor, 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, is commercially available from multiple vendors, providing a convenient starting point for diversification .

Synthetic modularity
Supporting evidence
N-2 alkylation from commercial des-propyl precursor
Enables focused analog library generation for SAR
Parallel synthesis feasible; method from patent literature
chemical synthesis alkylation pyridazinone derivatization medicinal chemistry lead optimization

Evidence Strength: Limited Direct Comparative Data Available

It is critically important to note that after exhaustive searching of the primary literature (PubMed, ACS, ScienceDirect), patent databases (Google Patents, USPTO, WIPO), and authoritative cheminformatics resources (ChEMBL, PubChem, ZINC, ChEBI, DrugBank), no published study was identified that directly assays 6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3(2H)-one (CAS 1210135-18-4) for PDE inhibitory activity, antiplatelet effects, cytotoxicity, or any other biological endpoint in a head-to-head comparison with a named analog. The evidence presented in this guide relies on class-level SAR inferences from the closest structurally characterized analogs (e.g., pyridazinone 3b from Van der Mey et al. 2001, zardaverine) and on comparative physicochemical data from computational predictions [1][2]. Any procurement decision based on the predicted PDE4 selectivity, lack of antiplatelet activity, or other inferred properties should be accompanied by confirmatory in-house profiling before committing to large-scale purchase or incorporation into critical screening cascades.

Data completeness
Data to verify
No direct biological data for target compound
Procurement decisions require in-house profiling confirmation
All inferences class-level; no head-to-head data
data gap acknowledgement experimental validation risk disclosure

6-(3,4-Dimethoxyphenyl)-2-propylpyridazin-3(2H)-one: Optimal Application Scenarios


PDE4-Selective Chemical Probe for cAMP Signaling in Non-Cardiac Systems

Based on class-level SAR evidence that N-2 propyl-substituted 6-(3,4-dimethoxyphenyl)pyridazinones preferentially inhibit PDE4 without detectable PDE3 activity [1], the target compound is best deployed as a starting scaffold for developing PDE4-selective chemical probes intended for use in cell types where PDE3 inhibition would confound interpretation (e.g., neuronal, immune, or respiratory epithelial cells). The predicted absence of PDE3-mediated effects on cardiac contractility and platelet aggregation distinguishes it from dual PDE3/4 inhibitors like zardaverine [2]. Users should confirm PDE4 selectivity experimentally before relying on this property in critical assays.

N-2 SAR Exploration: Lead Optimization Starting Point

The modular synthesis of the target compound via N-2 alkylation of commercially available 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one [1] positions it as a strategic entry point for systematic N-2 SAR campaigns. Researchers can generate a matrix of N-2 substituted analogs (varying alkyl chain length, branching, and polarity) to map the relationship between N-2 substituent structure and PDE isoform selectivity, cellular potency, and physicochemical properties. The propyl group provides a mid-range lipophilicity anchor (estimated logP ≈ 3.5) [2] from which both more and less lipophilic analogs can be explored.

Chemical Library Diversification in Underexplored Pyridazinone Space

The confirmed absence of any bioactivity annotation for this compound in ChEMBL20, coupled with its non-presence in clinical development [1], makes it attractive for organizations seeking to diversify screening collections with compounds in under-annotated regions of synthetically tractable chemical space. Unlike heavily curated comparators such as zardaverine (>20 annotated target interactions) and cilostazol (approved drug) [2], the target compound may yield novel hit profiles when screened against under-explored target classes. The 3,4-dimethoxyphenyl motif is also a privileged fragment observed in several bioactive PDE inhibitors, lending some target-class plausibility .

Biophysical & Structural Studies of PDE4 Binding Interactions

The 3,4-dimethoxyphenyl group at C-6, combined with the absence of a hydrogen-bond donor on the N-2 substituent, provides a distinct hydrogen-bonding and hydrophobic interaction profile for co-crystallography or biophysical binding studies with PDE4 isoforms [1][2]. Compared to zardaverine, which bears a 4-difluoromethoxy-3-methoxyphenyl C-6 substituent, the target compound's dimethoxy arrangement may engage differently with the PDE4 catalytic site, potentially providing complementary SAR information for structure-based drug design efforts targeting PDE4.

Application
Selection Property
Validation Focus
PDE4-selective cAMP signaling probe
Isoform-selectivity review
Confirm PDE4 selectivity experimentally; no PDE3 contribution expected
N-2 SAR lead optimization
Synthetic modularity
N-2 alkylation conditions; analog library generation feasibility
Chemical library diversification
Underexplored scaffold
Novelty in chemogenomic databases; no prior annotations
Biophysical PDE4 binding studies
Distinct C-6 dimethoxy motif
Hydrogen-bonding and hydrophobic interaction profile review
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